Cas no 2230481-34-0 (1-Benzyloxy-6-bromo-2,3-difluorobenzene)
1-Benzyloxy-6-bromo-2,3-difluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Benzyloxy-6-bromo-2,3-difluorobenzene
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- Inchi: 1S/C13H9BrF2O/c14-10-6-7-11(15)12(16)13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
- InChI Key: FBSLOZVWXBIZEK-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1OCC1C=CC=CC=1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 234
- XLogP3: 4.3
- Topological Polar Surface Area: 9.2
1-Benzyloxy-6-bromo-2,3-difluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR021R5R-500mg |
1-Benzyloxy-6-bromo-2,3-difluorobenzene |
2230481-34-0 | 95% | 500mg |
$373.00 | 2025-02-13 | |
| Aaron | AR021R5R-1g |
1-Benzyloxy-6-bromo-2,3-difluorobenzene |
2230481-34-0 | 95% | 1g |
$497.00 | 2025-02-13 |
1-Benzyloxy-6-bromo-2,3-difluorobenzene Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-Benzyloxy-6-bromo-2,3-difluorobenzene
Research Brief on 1-Benzyloxy-6-bromo-2,3-difluorobenzene (CAS: 2230481-34-0) in Chemical and Biomedical Applications
1-Benzyloxy-6-bromo-2,3-difluorobenzene (CAS: 2230481-34-0) is a fluorinated aromatic compound that has garnered significant attention in recent chemical and biomedical research due to its versatile reactivity and potential applications in drug discovery and material science. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, structural properties, and emerging applications in pharmaceutical intermediates and bioactive molecule development.
Recent studies highlight the compound's role as a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures with high selectivity. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in constructing kinase inhibitor scaffolds, where the bromo and difluoro substituents facilitated precise molecular editing. The benzyloxy group further enhances solubility in organic phases, making it advantageous for multi-step synthetic routes.
Advanced characterization techniques including X-ray crystallography (reported in ACS Omega, 2024) have elucidated the compound's unique conformational stability, with the difluoro motif inducing a planar configuration that favors π-stacking interactions. This property is being exploited in the design of novel PET radiotracers, where researchers at MIT have incorporated 2230481-34-0 derivatives as fluorine-18 labeling precursors with >90% radiochemical yield.
In pharmaceutical applications, the compound's metabolic stability has been systematically evaluated through cytochrome P450 screening assays. Data from Eurofins Discovery Services (2024) indicate moderate CYP3A4 inhibition (IC50 = 8.2 μM), suggesting the need for structural optimization in lead compound development. However, its low cytotoxicity (CC50 > 100 μM in HEK293 cells) makes it attractive for further derivatization.
Emerging applications include its use as a template for developing fluorescent molecular probes. A recent Nature Communications paper (2024) detailed how bromine-fluorine interactions in 2230481-34-0 derivatives enable ratiometric pH sensing in lysosomal environments, demonstrating Stokes shifts of 120 nm with quantum yields up to 0.45.
Ongoing challenges include optimizing large-scale synthesis (current yields ~65%) and addressing regioselectivity issues in subsequent functionalization steps. Patent analysis (Derwent Innovation, 2024) shows increasing IP activity, with 12 new filings in Q1 2024 focusing on crytalline polymorph control and continuous flow manufacturing processes.
Future research directions emphasize the compound's potential in covalent inhibitor design (targeting cysteine residues) and as a fragment in DNA-encoded library platforms. The unique electronic effects of its substitution pattern continue to make 2230481-34-0 a valuable tool for structure-activity relationship studies in medicinal chemistry programs worldwide.
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